COX-2 Preferential Inhibition via Secondary Amide Architecture vs. COX-1-Selective Primary Amide Analogs
The target compound is a secondary amide (N-substituted at the isoindoline 4-position), which, according to the established SAR from Çizmecioğlu et al. (2011), is predicted to exhibit COX-2 preferential inhibition. The seminal class study demonstrated that primary N,N-phthaloylacetamides display higher COX-1 selectivity, whereas conversion to secondary or tertiary amide derivatives reduces overall potency but shifts selectivity toward COX-2, yielding compounds with stronger COX-2 inhibitory activity [1]. This SAR is robust across 15 synthesized analogs assayed against ovine COX-1 and COX-2 isoenzymes. The target compound's secondary amide status therefore places it in the COX-2-favoring branch of this chemotype, in contrast to the primary amide analog N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6), which is predicted to be COX-1-selective based on its primary amide structure [1].
| Evidence Dimension | COX-1 vs. COX-2 selectivity trend as a function of amide substitution grade |
|---|---|
| Target Compound Data | Secondary amide (predicted COX-2-favoring per class SAR) |
| Comparator Or Baseline | Primary N,N-phthaloylacetamides (COX-1-selective); e.g., N-(1,3-dioxoisoindolin-4-yl)acetamide, CAS 6118-65-6 |
| Quantified Difference | Primary amides → COX-1 selectivity; secondary/tertiary amides → COX-2 selectivity (directional shift confirmed; exact selectivity index not available for this specific compound) |
| Conditions | Ovine COX-1/COX-2 enzyme immunoassay; 15 structurally characterized derivatives; Çizmecioğlu et al., 2011 |
Why This Matters
For anti-inflammatory discovery programs seeking COX-2-sparing profiles to minimize gastrointestinal toxicity, the secondary amide architecture of CAS 922576-71-4 provides a rational starting point distinct from primary amide phthalimide analogs that favor COX-1.
- [1] Çizmecioğlu M, Pabuççuoğlu V, Ballar P, Pabuççuoğlu A, Soyer Z. Synthesis and screening of cyclooxygenase inhibitory activity of some 1,3-dioxoisoindoline derivatives. Arzneimittelforschung. 2011;61(3):186-190. doi:10.1055/s-0031-1296187. PMID: 21528644. View Source
